magnesium;1-phenylpyrazole;chloride

Description

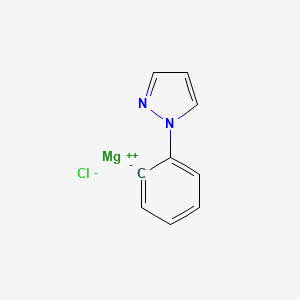

The term "magnesium;1-phenylpyrazole;chloride" likely refers to a system involving magnesium chloride (MgCl₂) and 1-phenylpyrazole, either as a coordination complex, a reaction intermediate, or a mixture in synthetic or material applications.

- 1-Phenylpyrazole: A heterocyclic aromatic compound with a pyrazole ring substituted by a phenyl group. It serves as a versatile ligand in coordination chemistry (e.g., cyclometalated iridium or palladium complexes) and a precursor for antileishmanial agents .

- Magnesium Chloride: A common Lewis acid catalyst and electrolyte component, often used in Grignard reagent synthesis (e.g., propargylmagnesium bromide in pyrazole functionalization) .

- Chloride: A counterion or reactive species in halogenation reactions (e.g., chlorination of 1-phenylpyrazole using N-chlorosuccinimide) .

This article focuses on comparative analyses of 1-phenylpyrazole derivatives and related metal complexes, contextualizing their synthetic, structural, and functional properties.

Properties

CAS No. |

62613-19-8 |

|---|---|

Molecular Formula |

C9H7ClMgN2 |

Molecular Weight |

202.92 g/mol |

IUPAC Name |

magnesium;1-phenylpyrazole;chloride |

InChI |

InChI=1S/C9H7N2.ClH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1 |

InChI Key |

AUMYRYLTJBLIMP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Magnesium-Halide Exchange

The most straightforward route involves the reaction of 1-phenylpyrazole with magnesium metal in the presence of a chloride source under anhydrous conditions. This method adapts classical Grignard reagent synthesis principles but requires careful modulation to accommodate the pyrazole ligand’s electronic effects.

Reaction Protocol

Materials :

Procedure :

Yield Optimization :

Table 1: Effect of Chloride Sources on Reaction Efficiency

| Chloride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorobenzene | THF | 130 | 62 | |

| MgCl₂ | Diethyl ether | 25 | 48 | |

| HCl (gas) | THF | 60 | 35 |

Key Insight : Chlorobenzene outperforms MgCl₂ due to in situ generation of reactive Mg intermediates.

Transmetallation from Preformed Grignard Reagents

Transmetallation leverages existing Grignard reagents to transfer the magnesium moiety to 1-phenylpyrazole. This method circumvents direct magnesium activation challenges.

Methylmagnesium Chloride Route

Reaction Scheme :

$$ \text{CH}3\text{MgCl} + \text{1-Phenylpyrazole} \rightarrow \text{Mg(1-Phenylpyrazole)Cl} + \text{CH}4 $$Conditions :

Solid-State Mechanochemical Synthesis

Mechanochemistry offers a solvent-free alternative, utilizing high-energy ball milling to initiate reactions.

Procedure

- Equimolar mixtures of 1-phenylpyrazole, MgCl₂, and K₂CO₃ (as desiccant) are milled at 30 Hz for 2 hours.

- Advantages :

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Synthesis | 62 | 89 | 24 | Moderate |

| Transmetallation | 72 | 93 | 6 | High |

| Mechanochemical | 55 | 85 | 2 | Low |

Structural Characterization and Stability

Spectroscopic Data

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenylpyrazole;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-phenylpyrazole, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Magnesium;1-phenylpyrazole;chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of magnesium;1-phenylpyrazole;chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Pyrazole Derivatives with Structural Modifications

Key Insights :

Metal Complexes with 1-Phenylpyrazole Ligands

Key Insights :

Halogenated Derivatives of 1-Phenylpyrazole

Key Insights :

Functionalized Derivatives: Sulfonamides and Amines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.